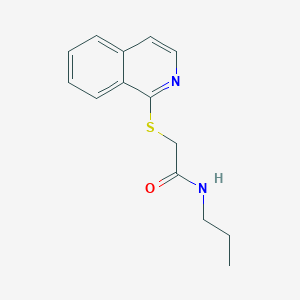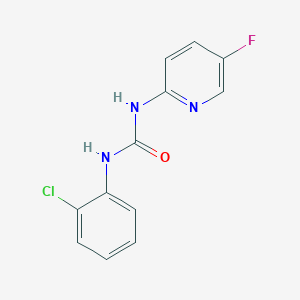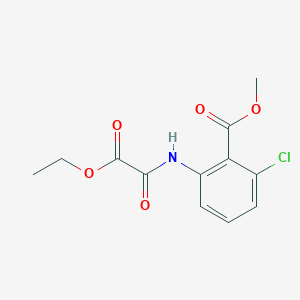![molecular formula C19H26N4O4S B12248412 4-({2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5,6-dimethylpyrimidine](/img/structure/B12248412.png)
4-({2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5,6-dimethylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a pyrimidine ring substituted with a methoxy group and a sulfonylated oxazole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine, under acidic or basic conditions.
Sulfonylation: The oxazole ring is then sulfonylated using a sulfonyl chloride reagent in the presence of a base, such as triethylamine, to introduce the sulfonyl group.
Formation of the Octahydrocyclopenta[c]pyrrole Ring: This step involves the cyclization of a suitable precursor, such as a dihydropyrrole derivative, under reducing conditions.
Methoxylation: The resulting intermediate is then methoxylated using a methoxy reagent, such as dimethyl sulfate, under basic conditions.
Pyrimidine Ring Formation: Finally, the pyrimidine ring is formed through a condensation reaction involving a suitable precursor, such as a β-diketone, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5,6-dimethylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into smaller fragments.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-({2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5,6-dimethylpyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Pharmacology: Research on this compound includes its interaction with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound is used in studies to investigate its effects on biological systems, including its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Mechanism of Action
The mechanism of action of 4-({2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine: This compound shares the sulfonylated oxazole moiety and has been studied for its biological activity.
3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione: This compound contains a similar oxazole ring and has been investigated for its chemical properties.
Uniqueness
4-({2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5,6-dimethylpyrimidine is unique due to its combination of a sulfonylated oxazole moiety with a pyrimidine ring and an octahydrocyclopenta[c]pyrrole ring. This unique structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H26N4O4S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-[[3a-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C19H26N4O4S/c1-12-13(2)20-11-21-18(12)26-10-19-7-5-6-16(19)8-23(9-19)28(24,25)17-14(3)22-27-15(17)4/h11,16H,5-10H2,1-4H3 |
InChI Key |
QZERCLTXFZCRIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1OCC23CCCC2CN(C3)S(=O)(=O)C4=C(ON=C4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-Oxo-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12248344.png)
![4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B12248349.png)
![2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12248350.png)
![4-[4-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)phenyl]morpholine](/img/structure/B12248358.png)


![4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12248364.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine](/img/structure/B12248366.png)

![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B12248372.png)
![4-Ethyl-5-fluoro-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12248386.png)
![2-Methyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}propanamide](/img/structure/B12248396.png)
![4-{[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}morpholine](/img/structure/B12248402.png)
![2-[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12248403.png)
